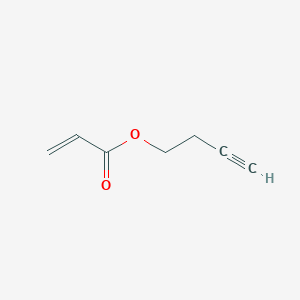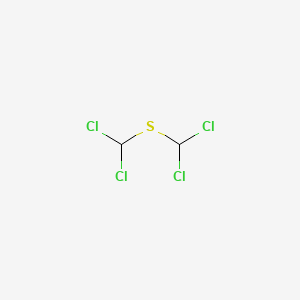
Thiobis(dichloromethane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiobis(dichloromethane) is a chemical compound with the formula C₂H₂Cl₄S It is known for its unique structure, which includes two dichloromethane groups connected by a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thiobis(dichloromethane) can be synthesized through the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride. This reaction yields 5,5’-Thiobis(3-bromoisothiazole-4-carbonitrile) as a product . The reaction conditions typically involve mild temperatures and controlled addition of reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for thiobis(dichloromethane) are not extensively documented in the literature. similar compounds are often produced using large-scale batch reactors where precise control of temperature, pressure, and reagent addition is maintained to optimize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Thiobis(dichloromethane) undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in thiobis(dichloromethane) can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler sulfur-containing molecules.
Substitution: The chlorine atoms in thiobis(dichloromethane) can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiobis(dichloromethane) derivatives .
Applications De Recherche Scientifique
Thiobis(dichloromethane) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Some derivatives of thiobis(dichloromethane) are investigated for their potential use in drug delivery systems.
Industry: It is used in the production of polymers and other materials that require sulfur-containing intermediates
Mécanisme D'action
The mechanism of action of thiobis(dichloromethane) involves its reactivity with various biological and chemical targets. The sulfur atom in the compound can form bonds with other molecules, leading to the formation of new chemical structures. This reactivity is exploited in various applications, such as drug design and material synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to thiobis(dichloromethane) include:
Dichloromethane (DCM): A widely used solvent in organic chemistry.
Sulfur Mustard (1,1’-Thiobis[2-chloroethane]): A chemical warfare agent with a similar sulfur-chlorine structure.
Thiobis(methylene)dibenzoyl chloride: Used in the synthesis of polyamides.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial contexts .
Propriétés
Numéro CAS |
51174-93-7 |
|---|---|
Formule moléculaire |
C2H2Cl4S |
Poids moléculaire |
199.9 g/mol |
Nom IUPAC |
dichloro(dichloromethylsulfanyl)methane |
InChI |
InChI=1S/C2H2Cl4S/c3-1(4)7-2(5)6/h1-2H |
Clé InChI |
IIACAQOZFSAAAK-UHFFFAOYSA-N |
SMILES canonique |
C(SC(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


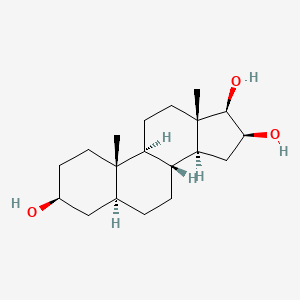
![3-[(2-Oxochromen-3-yl)methyl]chromen-2-one](/img/structure/B12812831.png)
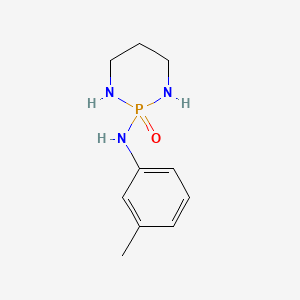
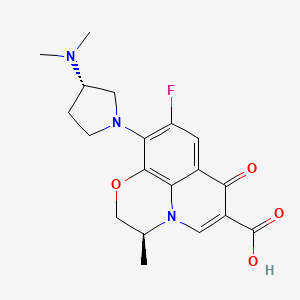
![2-(Diethylamino)ethyl 4-{[1-(diethylamino)-3-hydroxypropan-2-yl]amino}benzoate](/img/structure/B12812851.png)
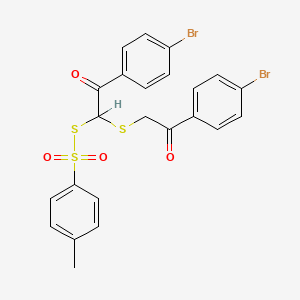
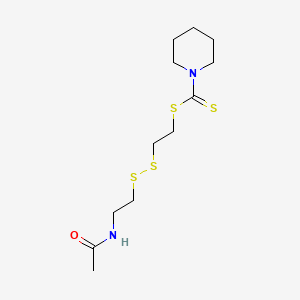
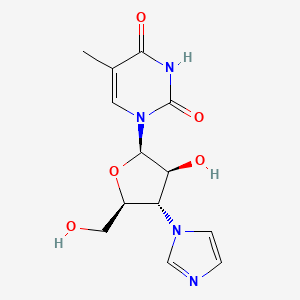

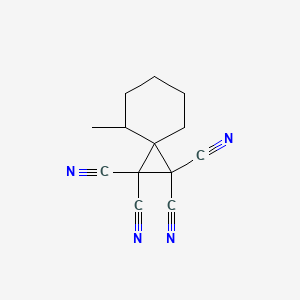
![Ethyl 4-chloro-2-(2-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12812885.png)
![Cytidine,5'-deoxy-5-fluoro-N-[(pentyloxy)carbonyl]-](/img/structure/B12812890.png)

